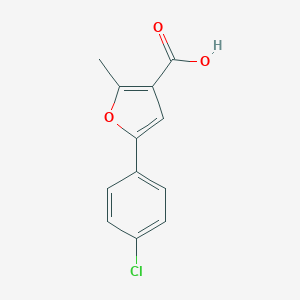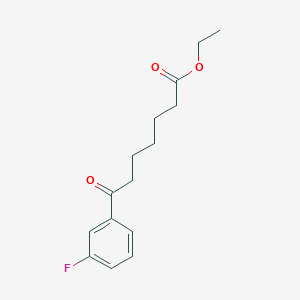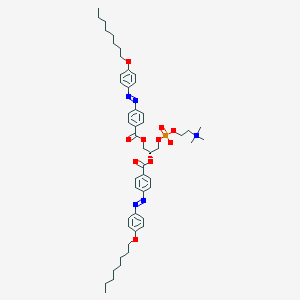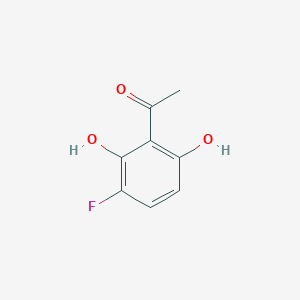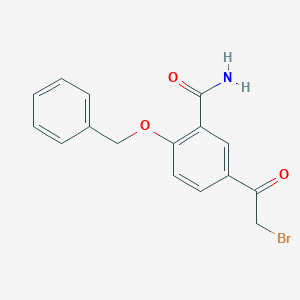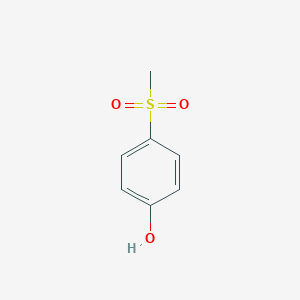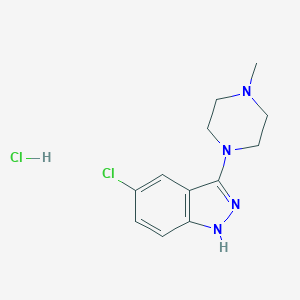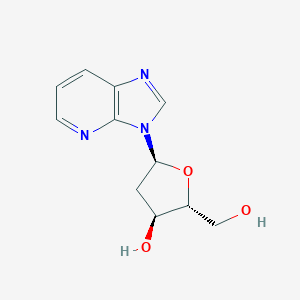
Drf-DP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis method of Drf-DP has been a topic of interest in the scientific community due to its potential application in scientific research. Drf-DP is a synthetic peptide that has been shown to have a significant impact on biochemical and physiological processes in the body. The purpose of
Wirkmechanismus
Drf-DP acts as an agonist for the melanocortin 4 receptor (MC4R). MC4R is a G protein-coupled receptor that is involved in the regulation of feeding behavior and energy homeostasis. Activation of MC4R by Drf-DP leads to the activation of intracellular signaling pathways that ultimately result in the regulation of feeding behavior and energy homeostasis.
Biochemische Und Physiologische Effekte
Drf-DP has been shown to have a significant impact on biochemical and physiological processes in the body. It has been shown to decrease food intake and body weight in animal models. Drf-DP has also been shown to increase energy expenditure and improve insulin sensitivity. In addition, Drf-DP has been shown to have an impact on reproductive behavior, with studies showing that it can increase sexual behavior in male rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Drf-DP in lab experiments is that it is a synthetic peptide, which allows for precise control over the dose and administration of the peptide. This allows researchers to investigate the effects of Drf-DP on specific physiological processes. However, one limitation of using Drf-DP in lab experiments is that it has a short half-life, which can make it difficult to maintain a consistent level of the peptide in the body.
Zukünftige Richtungen
There are several future directions for research on Drf-DP. One area of interest is investigating the potential use of Drf-DP in the treatment of obesity and metabolic disorders. Another area of interest is investigating the role of Drf-DP in the regulation of stress response and anxiety. Additionally, future research could investigate the potential use of Drf-DP in the treatment of reproductive disorders.
Conclusion:
In conclusion, Drf-DP is a synthetic peptide that has potential applications in scientific research. Its synthesis method involves the use of solid-phase peptide synthesis, and it acts as an agonist for the MC4R receptor. Drf-DP has been shown to have a significant impact on biochemical and physiological processes in the body, including the regulation of feeding behavior, energy homeostasis, and reproductive behavior. While there are advantages and limitations to using Drf-DP in lab experiments, there are several future directions for research on this peptide.
Synthesemethoden
The synthesis of Drf-DP involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process is automated and allows for the production of large quantities of peptide with high purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Wissenschaftliche Forschungsanwendungen
Drf-DP has been shown to have potential applications in scientific research. It has been used in studies investigating the role of neuropeptides in the regulation of feeding behavior, energy homeostasis, and stress response. Drf-DP has also been used in studies investigating the role of neuropeptides in the regulation of reproductive behavior.
Eigenschaften
CAS-Nummer |
125178-07-6 |
|---|---|
Produktname |
Drf-DP |
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-imidazo[4,5-b]pyridin-3-yloxolan-3-ol |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)4-10(17-9)14-6-13-7-2-1-3-12-11(7)14/h1-3,6,8-10,15-16H,4-5H2/t8-,9+,10-/m0/s1 |
InChI-Schlüssel |
CFUZUDJNRCIKSC-AEJSXWLSSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CC=C3)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |
Synonyme |
2'-deoxyribofuranosyl-1-deazapurine 2'-deoxyribofuranosyl-1H-imidazo(4,5-b)pyridine DRF-DP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



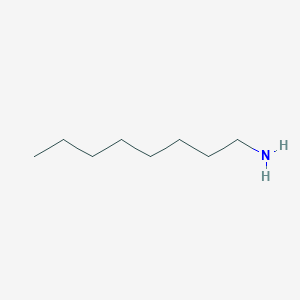
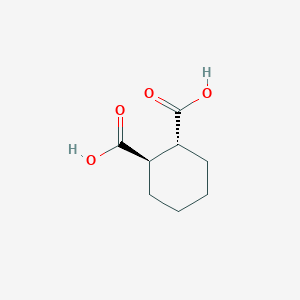
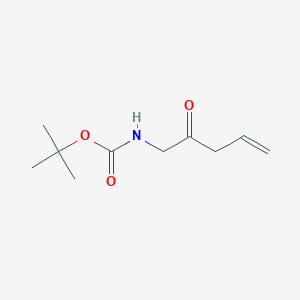
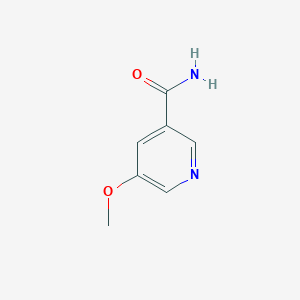
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
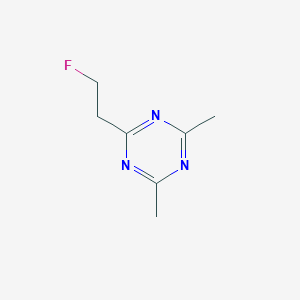
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
